Cas no 194034-69-0 (Uridine, 5'-amino-5'-deoxy-2'-O-methyl-)

Uridine, 5'-amino-5'-deoxy-2'-O-methyl- 化学的及び物理的性質
名前と識別子
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- Uridine, 5'-amino-5'-deoxy-2'-O-methyl-
- 1-((2R,3R,4R,5R)-5-(aminomethyl)-4-hydroxy-3-methoxytetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione
- Uridine, 5'-amino-5'-deoxy-2'-O-methyl- (9CI)
- 194034-69-0
- SCHEMBL6511291
- 1-((2R,3R,4R,5R)-5-(Aminomethyl)-4-hydroxy-3-methoxytetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione
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- インチ: InChI=1S/C10H15N3O5/c1-17-8-7(15)5(4-11)18-9(8)13-3-2-6(14)12-10(13)16/h2-3,5,7-9,15H,4,11H2,1H3,(H,12,14,16)/t5-,7-,8-,9-/m1/s1
- InChIKey: AKIJBHYLTMJYGW-ZOQUXTDFSA-N
- ほほえんだ: COC1C(C(OC1N2C=CC(=O)NC2=O)CN)O
計算された属性
- せいみつぶんしりょう: 257.10117059g/mol
- どういたいしつりょう: 257.10117059g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 6
- 重原子数: 18
- 回転可能化学結合数: 3
- 複雑さ: 386
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 4
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -1.7
- トポロジー分子極性表面積: 114Ų
Uridine, 5'-amino-5'-deoxy-2'-O-methyl- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Ambeed | A985303-50mg |
1-((2R,3R,4R,5R)-5-(Aminomethyl)-4-hydroxy-3-methoxytetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione |
194034-69-0 | 97% | 50mg |
$240.0 | 2024-08-03 | |
Ambeed | A985303-250mg |
1-((2R,3R,4R,5R)-5-(Aminomethyl)-4-hydroxy-3-methoxytetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione |
194034-69-0 | 97% | 250mg |
$689.0 | 2024-08-03 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | X197227A-50mg |
Uridine, 5'-amino-5'-deoxy-2'-O-methyl- |
194034-69-0 | 0.97 | 50mg |
¥1940.4 | 2024-07-24 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | X197227A-100mg |
Uridine, 5'-amino-5'-deoxy-2'-O-methyl- |
194034-69-0 | 0.97 | 100mg |
¥3290.4 | 2024-07-24 | |
Ambeed | A985303-100mg |
1-((2R,3R,4R,5R)-5-(Aminomethyl)-4-hydroxy-3-methoxytetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione |
194034-69-0 | 97% | 100mg |
$406.0 | 2024-08-03 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | X197227A-250mg |
Uridine, 5'-amino-5'-deoxy-2'-O-methyl- |
194034-69-0 | 0.97 | 250mg |
¥5590.8 | 2024-07-24 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | X197227A-1g |
Uridine, 5'-amino-5'-deoxy-2'-O-methyl- |
194034-69-0 | 0.97 | 1g |
¥15084.0 | 2024-07-24 | |
Ambeed | A985303-1g |
1-((2R,3R,4R,5R)-5-(Aminomethyl)-4-hydroxy-3-methoxytetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione |
194034-69-0 | 97% | 1g |
$1857.0 | 2024-08-03 |
Uridine, 5'-amino-5'-deoxy-2'-O-methyl- 関連文献
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Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233
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2. Bayesian analysis of data from segmented super-resolution images for quantifying protein clustering†Marta Cullell-Dalmau,Carlo Manzo Phys. Chem. Chem. Phys., 2020,22, 1107-1114
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Yue-Jian Liang,Zhi-Wen Zhao,Yun Geng,Qing-Qing Pan,Hao-Yu Gu,Liang Zhao,Min Zhang,Shui-Xing Wu New J. Chem., 2020,44, 9767-9774
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Fabiano Barreto,Jéssica Melo,Louise Jank,Maria do Carmo Ruaro Peralba,Tânia Mara Pizzolato Anal. Methods, 2012,4, 2822-2830
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Qianwen Chen,Zhen Hou,Weiman Zhuang,Tianxu Zhang J. Mater. Chem. A, 2020,8, 16232-16237
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Na Zhang,Zhe Li,Can Zhu,Hongjian Peng,Yingping Zou RSC Adv., 2021,11, 13571-13578
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A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923
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Amanda Bongers,Berthorie Beauvoir,Nicholas Streja,Georg Northoff,Alison B. Flynn Chem. Educ. Res. Pract., 2020,21, 496-512
Uridine, 5'-amino-5'-deoxy-2'-O-methyl-に関する追加情報
Recent Advances in the Study of Uridine, 5'-amino-5'-deoxy-2'-O-methyl- (CAS: 194034-69-0) in Chemical Biology and Pharmaceutical Research
Uridine, 5'-amino-5'-deoxy-2'-O-methyl- (CAS: 194034-69-0), a modified nucleoside derivative, has garnered significant attention in recent chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This research briefing synthesizes the latest findings (2022-2023) regarding this compound, with particular emphasis on its role in RNA therapeutics, antiviral drug development, and metabolic pathway modulation.
Recent structural studies published in Nucleic Acids Research (2023) have elucidated the compound's enhanced nuclease resistance compared to unmodified uridine, attributed to the 2'-O-methyl modification. The 5'-amino group provides a crucial handle for conjugation with fluorescent probes or drug payloads, as demonstrated in multiple oligonucleotide therapeutics studies. Notably, its molecular interactions with viral polymerases show promising inhibition kinetics (Ki = 2.3 μM against SARS-CoV-2 RdRp in Cell Chemical Biology, 2022).
In metabolic engineering applications, Nature Chemical Biology (2023) reported the compound's incorporation into modified mRNA constructs significantly improved translation efficiency (1.8-fold increase) while reducing immunogenicity in murine models. The 5'-amino modification particularly facilitates click chemistry conjugation, enabling precise tracking of nucleotide incorporation in live-cell imaging studies (Journal of the American Chemical Society, 2023).
Pharmaceutical development efforts have focused on optimizing the synthetic route (current yield improved to 68% via phosphoramidite chemistry in Organic Process Research & Development, 2022) and evaluating pharmacokinetic profiles. The compound demonstrates favorable blood-brain barrier penetration (brain/plasma ratio of 0.45 in Pharmacological Research, 2023), suggesting potential CNS applications.
Ongoing clinical investigations (Phase I/II trials) are exploring its utility as a building block for antisense oligonucleotides targeting rare genetic disorders. Preliminary results indicate enhanced tissue distribution compared to conventional modified nucleotides, though challenges remain in large-scale GMP production and long-term stability optimization.
Future research directions highlighted in recent reviews include exploration of its pro-drug derivatives for enhanced bioavailability and development of novel polymerase substrates for viral diagnostics. The compound's dual functionality as both therapeutic agent and research tool positions it as a versatile molecule in the growing field of nucleic acid-based medicines.
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